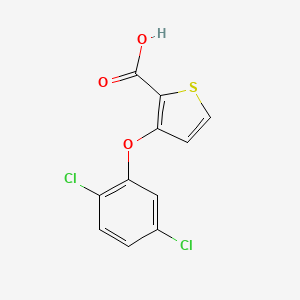
3-(2,5-Dichlorophenoxy)thiophene-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,5-Dichlorophenoxy)thiophene-2-carboxylic acid is an organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. The compound is characterized by the presence of a dichlorophenoxy group attached to the thiophene ring, which imparts unique chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-Dichlorophenoxy)thiophene-2-carboxylic acid typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Introduction of the Dichlorophenoxy Group: The dichlorophenoxy group can be introduced via a nucleophilic aromatic substitution reaction.
Carboxylation: The carboxyl group can be introduced through a carboxylation reaction, typically using carbon dioxide in the presence of a strong base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
3-(2,5-Dichlorophenoxy)thiophene-2-carboxylic acid undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form thiol derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiol derivatives
Substitution: Various substituted thiophene derivatives
Aplicaciones Científicas De Investigación
3-(2,5-Dichlorophenoxy)thiophene-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the design of new drugs with anti-inflammatory, antimicrobial, and anticancer properties.
Materials Science: It is used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Industrial Chemistry: The compound serves as a corrosion inhibitor and is used in the synthesis of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-(2,5-Dichlorophenoxy)thiophene-2-carboxylic acid depends on its application:
Medicinal Chemistry: The compound may interact with specific molecular targets, such as enzymes or receptors, to exert its pharmacological effects.
Materials Science: In organic semiconductors, the compound facilitates charge transport through its conjugated system, enhancing the performance of electronic devices.
Comparación Con Compuestos Similares
Similar Compounds
Thiophene-2-carboxylic acid: A similar compound with a carboxyl group at the 2-position of the thiophene ring.
2,5-Dichlorothiophene-3-carboxylic acid: Another derivative with dichlorophenoxy and carboxyl groups at different positions on the thiophene ring.
Uniqueness
3-(2,5-Dichlorophenoxy)thiophene-2-carboxylic acid is unique due to the specific positioning of the dichlorophenoxy group and the carboxyl group on the thiophene ring. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications in medicinal chemistry and materials science .
Propiedades
Fórmula molecular |
C11H6Cl2O3S |
|---|---|
Peso molecular |
289.1 g/mol |
Nombre IUPAC |
3-(2,5-dichlorophenoxy)thiophene-2-carboxylic acid |
InChI |
InChI=1S/C11H6Cl2O3S/c12-6-1-2-7(13)9(5-6)16-8-3-4-17-10(8)11(14)15/h1-5H,(H,14,15) |
Clave InChI |
GDFXSIADGZCPMZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Cl)OC2=C(SC=C2)C(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



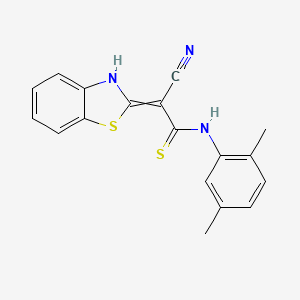
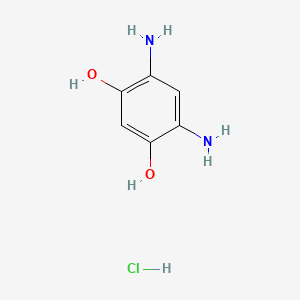

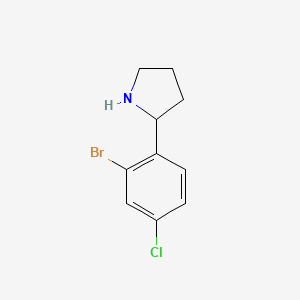
![6-(Benzyloxy)imidazo[1,2-A]pyridine-3-carboxylic acid](/img/structure/B12437456.png)

![N-methoxy-1-[5-[4-(trifluoromethyl)phenyl]thiophen-2-yl]ethanimine](/img/structure/B12437475.png)
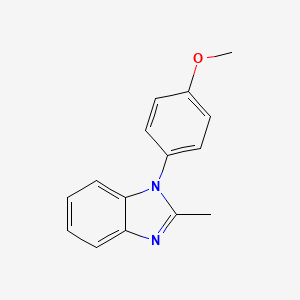
![1-Boc-3-[(4-fluoro-phenylamino)-methyl]-piperidine](/img/structure/B12437485.png)
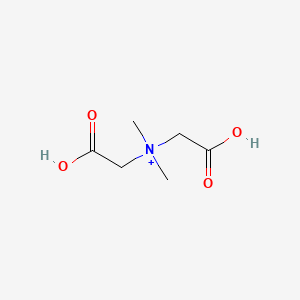
![(1R,4aS,6aS,6bR,13aR)-1-hydroxy-1,2,6a,6b,9,9,11,11,13a-nonamethyl-2H,3H,4H,5H,6H,7H,8H,8aH,9aH,12aH,13H,13bH,14H,15bH-piceno[2,3-d][1,3]dioxole-4a-carboxylic acid](/img/structure/B12437488.png)
![Sale sodico del acido yodesossicolico [Italian]](/img/structure/B12437498.png)

